molecular formula C16H15NO2S B13733478 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one CAS No. 13956-07-5

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one

Katalognummer: B13733478
CAS-Nummer: 13956-07-5
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: QXVDHAIQERTYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one typically involves the reaction of 7-methoxy-10-methylphenothiazine with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound is explored for similar therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in cell division, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(10H-phenothiazin-2-yl)ethan-1-one: Similar structure but lacks the methoxy and methyl groups.

    N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine: Contains an amine group instead of a ketone.

    2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: Contains an amine group and is used in different applications.

Uniqueness

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

13956-07-5

Molekularformel

C16H15NO2S

Molekulargewicht

285.4 g/mol

IUPAC-Name

1-(7-methoxy-10-methylphenothiazin-2-yl)ethanone

InChI

InChI=1S/C16H15NO2S/c1-10(18)11-4-7-15-14(8-11)17(2)13-6-5-12(19-3)9-16(13)20-15/h4-9H,1-3H3

InChI-Schlüssel

QXVDHAIQERTYOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.